1-(2-Chloropropanoyl)piperidine

Übersicht

Beschreibung

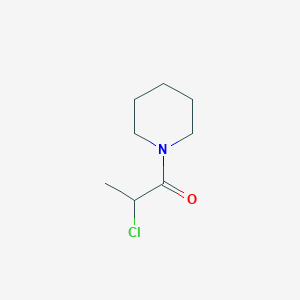

1-(2-Chloropropanoyl)piperidine is an organic compound with the molecular formula C8H14ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a chloropropanoyl group attached to the nitrogen atom of the piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Chloropropanoyl)piperidine can be synthesized through the acylation of piperidine with 2-chloropropanoyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Chloropropanoyl)piperidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the chloropropanoyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group in the chloropropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The piperidine ring can undergo oxidation to form N-oxides using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

Oxidation: Hydrogen peroxide in acetic acid is often employed for oxidation reactions.

Major Products Formed:

Nucleophilic Substitution: Products include substituted piperidines with various functional groups replacing the chlorine atom.

Reduction: The major product is 1-(2-hydroxypropanoyl)piperidine.

Oxidation: The major product is the corresponding N-oxide derivative of this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antagonism of Dopamine Receptors

1-(2-Chloropropanoyl)piperidine has been investigated for its potential as a dopamine D4 receptor antagonist. Research indicates that modifications to the piperidine structure can enhance receptor selectivity, which is crucial for developing treatments for neurological conditions such as Parkinson's disease. For example, studies have shown that piperidine derivatives can selectively inhibit D4 receptors over other dopamine subtypes, suggesting a pathway for optimizing this compound for therapeutic use.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit antiproliferative activity against various cancer cell lines. Compounds with similar structures have demonstrated significant inhibition of cell growth at low micromolar concentrations. In vitro studies have indicated that piperidine derivatives can effectively inhibit the proliferation of breast and liver cancer cells, showcasing their potential as anticancer agents .

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor, affecting pathways involved in cancer proliferation and neurodegenerative diseases. The chloropropanoyl moiety can facilitate interactions with critical enzymes in metabolic pathways, potentially leading to therapeutic benefits. For instance, enzyme inhibition studies have suggested that this compound might modulate the activity of specific enzymes involved in tumor progression.

Case Study 1: Dopamine D4 Receptor Antagonism

A study focused on developing D4 receptor antagonists highlighted the importance of structural modifications in enhancing biological activity. Compounds derived from similar piperidine scaffolds demonstrated significant selectivity for the D4 receptor over other dopamine subtypes, suggesting that this compound could be further optimized for this target.

Case Study 2: Anticancer Activity

In vitro studies assessing anticancer properties found that certain analogs exhibited IC50 values in the low micromolar range against breast and liver cancer cell lines. These findings imply that this compound could possess similar or enhanced activity, warranting further investigation into its potential as an anticancer agent .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential antagonist for dopamine receptors; explored for therapeutic applications |

| Cancer Research | Exhibits antiproliferative effects against various cancer cell lines |

| Enzyme Inhibition | May inhibit enzymes involved in cancer proliferation and neurodegenerative diseases |

Wirkmechanismus

The mechanism of action of 1-(2-Chloropropanoyl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, derivatives of this compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Vergleich Mit ähnlichen Verbindungen

1-(2-Bromopropanoyl)piperidine: Similar structure but with a bromine atom instead of chlorine.

1-(2-Fluoropropanoyl)piperidine: Contains a fluorine atom in place of chlorine.

1-(2-Iodopropanoyl)piperidine: Features an iodine atom instead of chlorine.

Uniqueness: 1-(2-Chloropropanoyl)piperidine is unique due to the specific reactivity of the chlorine atom, which can be selectively substituted under mild conditions

Biologische Aktivität

1-(2-Chloropropanoyl)piperidine is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound consists of a piperidine ring substituted with a chloropropanoyl group. Its molecular formula is , indicating the presence of carbon, hydrogen, chlorine, and nitrogen atoms. The unique chlorinated side chain enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This compound may modulate the activity of enzymes or receptors by binding to them, which can lead to various physiological effects. However, detailed studies are required to elucidate the exact pathways involved.

Biological Activities

This compound has been investigated for several biological activities:

- Anticonvulsant Activity : In a study involving related compounds, piperidine derivatives showed potential anticonvulsant effects in animal models. The compounds were screened using the maximal electroshock-induced seizures (MES) method, demonstrating varying levels of activity at different dosages .

- Neuroprotective Effects : Similar piperidine derivatives have been shown to exhibit neuroprotective properties in models of neurodegeneration. For instance, D3 dopamine receptor agonists have been identified as potent neuroprotective agents against neurotoxic agents .

- Therapeutic Applications : Research is ongoing to explore the therapeutic potential of this compound as a precursor for drug development. Its ability to interact with biological macromolecules suggests potential applications in treating neurological disorders and other conditions .

Case Studies

Several studies have highlighted the biological implications of compounds related to this compound:

- Anticonvulsant Screening : A series of piperidine derivatives were synthesized and evaluated for their anticonvulsant activity. Compounds demonstrated varying efficacy in preventing seizures in rodent models, with some showing significant protective effects at specific dosages .

- Neurotoxicity Assessment : The neurotoxicity of synthesized compounds was assessed using the rotarod method. Results indicated that while some compounds exhibited neurotoxic effects at higher doses, others maintained safety profiles at lower concentrations .

- Pharmacological Evaluation : A study on related piperidine derivatives revealed their ability to inhibit certain signaling pathways involved in cancer progression, indicating potential anticancer properties .

Comparative Analysis

A comparison table highlights the unique aspects of this compound against similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Piperidine ring with chloropropanoyl | Enhanced reactivity due to chlorination |

| Methyl 4-piperidone | Piperidine ring with ketone | Lacks chlorinated side chain |

| Methyl 1-(propionyl)piperidine | Piperidine with propionyl group | No chlorine substitution |

| Methyl 1-(2-bromopropanoyl)piperidine | Similar structure but bromine instead | Different halogen affects reactivity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Chloropropanoyl)piperidine, and how can reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves acylation of piperidine derivatives. For example, analogous compounds like 1-acyl-3',4'-dihydrospiro[piperidine-4,2'-quinolines] are synthesized via acylation using reagents such as benzoyl chloride in dichloromethane under basic conditions (e.g., NaOH) . Reaction optimization should focus on solvent polarity (dichloromethane enhances nucleophilicity), temperature control (room temperature for stability), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical, with yields often exceeding 80% under optimized conditions .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~600-800 cm⁻¹) stretches.

- GC-MS : Detects molecular ions (though low-intensity peaks, e.g., 0.5–8%, are common for piperidine derivatives due to fragmentation) .

- X-ray Crystallography : Resolves conformational details, such as piperidine ring puckering and chloropropanoyl orientation, as demonstrated in analogous structures like 1-(2-chlorobenzyl)piperidine derivatives .

Q. What safety protocols are essential during handling and storage?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, respirators) to avoid inhalation (H333) or dermal exposure (H313). Work in a fume hood with spill trays .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers. Follow codes P401 (dry environment) and P422 (segregation from acids/bases) .

- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low molecular ion intensity in mass spectrometry?

- Methodological Answer : Low GC-MS molecular ion intensity (e.g., <8% ) may arise from thermal decomposition or electron impact fragmentation. Mitigation strategies include:

- Derivatization : Use trimethylsilyl (TMS) groups to stabilize ions.

- Soft Ionization Techniques : Employ ESI-MS or MALDI-TOF to reduce fragmentation.

- Isotopic Labeling : Introduce ¹³C or ²H to track fragmentation patterns .

Q. What experimental design principles apply to studying structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Variable Selection : Modify substituents (e.g., chloro vs. fluoro groups) to assess electronic effects on bioactivity. For example, 3-fluoro-PCP derivatives exhibit altered receptor binding compared to non-fluorinated analogs .

- Conformational Analysis : Use X-ray crystallography (as in ) or DFT calculations to correlate ring puckering with pharmacological activity.

- Control Groups : Include unmodified piperidine and chloropropanoyl-free analogs to isolate functional group contributions .

Q. How can contradictory spectral data between batches be systematically resolved?

- Methodological Answer : Contradictions may arise from impurities or polymorphic forms. Implement:

- Multi-Technique Validation : Cross-validate NMR, IR, and XRD data. For instance, unexpected NOEs in ¹H-NMR may indicate conformational isomers .

- Batch Comparison : Analyze retention times via HPLC and quantify impurities using LC-MS.

- Crystallization Screening : Identify polymorphs (e.g., via solvent-drop grinding) that alter spectral profiles .

Q. What advanced analytical methods are suitable for quantifying trace degradation products?

- Methodological Answer :

- HPLC-MS/MS : Achieve ppb-level detection with MRM (multiple reaction monitoring).

- Stability Studies : Use accelerated aging (40°C/75% RH) and track degradation kinetics.

- Isotopic Dilution : Spike samples with ¹³C-labeled internal standards to improve accuracy .

Q. Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported bioactivity data for structurally similar piperidine derivatives?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability) or impurities. Address by:

- Reproducibility Checks : Replicate assays in multiple labs with standardized protocols.

- Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers.

- SAR Re-evaluation : Re-test compounds with purity >99% (e.g., via preparatory HPLC) to isolate structure-specific effects .

Eigenschaften

IUPAC Name |

2-chloro-1-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-7(9)8(11)10-5-3-2-4-6-10/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDJFMIFLYHGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391021 | |

| Record name | 1-(2-chloropropanoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66203-96-1 | |

| Record name | 1-(2-chloropropanoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.